molecular formula C19H16BrN3O4S B7479235 3-[(4-bromophenyl)sulfamoyl]-4-methoxy-N-pyridin-3-ylbenzamide

3-[(4-bromophenyl)sulfamoyl]-4-methoxy-N-pyridin-3-ylbenzamide

Cat. No. B7479235
M. Wt: 462.3 g/mol
InChI Key: OJLYEVIHYTYYGY-UHFFFAOYSA-N
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Description

3-[(4-bromophenyl)sulfamoyl]-4-methoxy-N-pyridin-3-ylbenzamide is a chemical compound that belongs to the sulfonamide class of compounds. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and chemical biology.

Mechanism of Action

The mechanism of action of 3-[(4-bromophenyl)sulfamoyl]-4-methoxy-N-pyridin-3-ylbenzamide involves the inhibition of the target enzymes through the formation of a covalent bond with the active site of the enzyme. This covalent bond formation results in the inhibition of the enzyme activity, which leads to the suppression of the disease-related pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[(4-bromophenyl)sulfamoyl]-4-methoxy-N-pyridin-3-ylbenzamide are dependent on the target enzyme inhibited. For example, the inhibition of CA IX results in the suppression of tumor growth and metastasis, while the inhibition of HDACs results in the induction of apoptosis and the suppression of inflammation. The physiological effects of this compound have been studied in vitro and in vivo, and it has been shown to exhibit low toxicity and good pharmacokinetic properties.

Advantages and Limitations for Lab Experiments

The advantages of using 3-[(4-bromophenyl)sulfamoyl]-4-methoxy-N-pyridin-3-ylbenzamide in lab experiments include its potent inhibitory activity against various enzymes, its low toxicity, and good pharmacokinetic properties. However, the limitations include the need for further optimization of its selectivity and potency against the target enzymes, and the need for better understanding of its mechanism of action.

Future Directions

The future directions of research on 3-[(4-bromophenyl)sulfamoyl]-4-methoxy-N-pyridin-3-ylbenzamide include the following:
1. Optimization of its selectivity and potency against the target enzymes.
2. Development of novel analogs with improved pharmacokinetic properties.
3. Investigation of its efficacy in animal models of various diseases.
4. Investigation of its potential as a diagnostic tool for various diseases.
5. Investigation of its potential as a tool for chemical biology research.
Conclusion:
3-[(4-bromophenyl)sulfamoyl]-4-methoxy-N-pyridin-3-ylbenzamide is a promising compound with potential applications in various fields, including medicinal chemistry, drug discovery, and chemical biology. Its potent inhibitory activity against various enzymes, low toxicity, and good pharmacokinetic properties make it a promising candidate for further research. However, further optimization of its selectivity and potency against the target enzymes, and better understanding of its mechanism of action are needed to fully realize its potential as a therapeutic agent.

Synthesis Methods

The synthesis of 3-[(4-bromophenyl)sulfamoyl]-4-methoxy-N-pyridin-3-ylbenzamide involves the reaction between 3-amino-4-methoxybenzoic acid, 4-bromobenzenesulfonyl chloride, and 3-pyridinecarboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). The reaction is carried out under anhydrous conditions and in the presence of a base such as triethylamine or pyridine. The final product is obtained after purification by column chromatography or recrystallization.

Scientific Research Applications

3-[(4-bromophenyl)sulfamoyl]-4-methoxy-N-pyridin-3-ylbenzamide has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been reported to exhibit potent inhibitory activity against various enzymes, including carbonic anhydrase IX (CA IX), histone deacetylases (HDACs), and bromodomain-containing protein 4 (BRD4). These enzymes play important roles in various diseases, such as cancer, inflammation, and neurological disorders. Therefore, this compound has the potential to be developed as a therapeutic agent for these diseases.

properties

IUPAC Name

3-[(4-bromophenyl)sulfamoyl]-4-methoxy-N-pyridin-3-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrN3O4S/c1-27-17-9-4-13(19(24)22-16-3-2-10-21-12-16)11-18(17)28(25,26)23-15-7-5-14(20)6-8-15/h2-12,23H,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJLYEVIHYTYYGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CN=CC=C2)S(=O)(=O)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(4-bromophenyl)sulfamoyl]-4-methoxy-N-pyridin-3-ylbenzamide

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